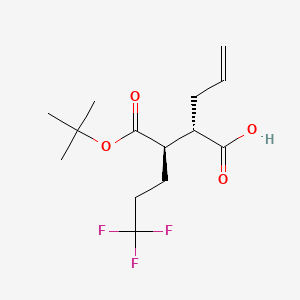
Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structural features, including the presence of a trifluoropropyl group and a dimethylethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- typically involves multi-step organic reactions. The starting materials often include butanedioic acid derivatives and appropriate reagents to introduce the propenyl and trifluoropropyl groups. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoropropyl and propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity. The trifluoropropyl group is known to influence the biological properties of molecules, making this compound of interest in drug discovery.
Medicine
In medicine, this compound or its derivatives may be investigated for therapeutic applications. The presence of the trifluoropropyl group can enhance the pharmacokinetic properties of drugs, such as their stability and bioavailability.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The trifluoropropyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The propenyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- Butanedioic acid derivatives with different ester groups.
- Compounds with trifluoropropyl groups but different core structures.
- Propenyl-substituted organic molecules.
Uniqueness
The uniqueness of Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- lies in its combination of functional groups, which impart distinct chemical and biological properties. The trifluoropropyl group, in particular, is known for its ability to enhance the stability and activity of compounds, making this molecule valuable in various applications.
特性
分子式 |
C14H21F3O4 |
|---|---|
分子量 |
310.31 g/mol |
IUPAC名 |
(2S,3R)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylhexanoic acid |
InChI |
InChI=1S/C14H21F3O4/c1-5-6-9(11(18)19)10(7-8-14(15,16)17)12(20)21-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,18,19)/t9-,10+/m0/s1 |
InChIキー |
DGSCRKSUXWSSLX-VHSXEESVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CCC(F)(F)F)[C@H](CC=C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)C(CCC(F)(F)F)C(CC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















